3-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
3-Methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative featuring a 3-methoxy-substituted benzamide core, a 2-methoxyphenyl group, and a pyrrolidinone-methyl moiety on the nitrogen atom. Benzamide derivatives are widely explored for diverse applications, including pharmaceuticals, agrochemicals, and synthetic intermediates, with substituents dictating their functional roles .
Properties
IUPAC Name |
3-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-8-5-7-15(13-16)20(24)22(14-21-12-6-11-19(21)23)17-9-3-4-10-18(17)26-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIGXIHYDXAKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the benzamide core.
Attachment of the Pyrrolidinone Moiety: This can be done through a coupling reaction, where the pyrrolidinone is linked to the benzamide via a suitable linker, often using reagents like carbodiimides for activation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Key Features
- Methoxy Groups : The presence of methoxy groups can influence solubility and biological activity.
- Benzamide Core : This core structure is commonly found in various pharmaceuticals, contributing to its bioactivity.
- Pyrrolidinone Moiety : This feature may enhance interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 3-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can effectively induce apoptosis in cancer cell lines such as HeLa and MCF-7, demonstrating potential for development as anticancer agents .
Analgesic Properties
Compounds with similar structures have been investigated for their analgesic effects. The incorporation of the pyrrolidinone moiety is believed to enhance binding affinity to pain receptors, suggesting potential applications in pain management therapies .
Antimicrobial Activity
Studies have documented the antimicrobial efficacy of methoxy-substituted compounds against various bacterial strains. For example, certain derivatives have shown promising results against resistant strains of Staphylococcus aureus, indicating potential for new antibiotic development .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : This is achieved by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
- Introduction of the Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxyphenyl group to the benzamide core.
- Attachment of the Pyrrolidinone Moiety : This step involves a coupling reaction where the pyrrolidinone is linked to the benzamide using activating agents like carbodiimides.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, showing a dose-dependent response in tumor suppression .
Case Study 2: Analgesic Activity
In another investigation, researchers evaluated the analgesic properties of related compounds through behavioral assays in rodent models. Results indicated that these compounds effectively reduced pain responses comparable to established analgesics, supporting their potential use in pain management .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. The methoxy and pyrrolidinone groups might play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural Features and Pharmacophore Analysis
The target compound shares key structural motifs with other benzamides:
- N-Substituted Benzamides: 2,4-Dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide (3a) (): Retains the 2-methoxyphenyl group but replaces the pyrrolidinone-methyl with a dichlorobenzoyl-carbamoyl group. N-Benzimidazol-1-yl Methyl-Benzamides (): Feature a benzimidazole ring instead of pyrrolidinone. This bulkier group may enhance binding to anti-inflammatory targets (e.g., cyclooxygenase) but reduce blood-brain barrier penetration compared to the target compound . Thioether-Linked Benzamides (): Include heterocyclic thioether substituents (e.g., thiazole, isoxazole). These groups improve metabolic stability and target kinase enzymes, suggesting divergent therapeutic applications compared to the pyrrolidinone group .
- Common Pharmacophores: The 2-methoxyphenyl group is recurrent in pesticidal (e.g., mepronil, ) and pharmaceutical compounds (e.g., 25X-NBOMe hallucinogens, ), indicating its role in target engagement. The pyrrolidinone moiety in the target compound may confer improved solubility over halogenated analogs .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~372 g/mol, estimated) is comparable to N-[(2-methoxyphenyl)methyl]propanamide derivatives (, ~319–391 g/mol). The pyrrolidinone group may enhance aqueous solubility relative to halogenated analogs (e.g., 3a in ) .
- Synthetic Utility: Benzamides with N,O-bidentate groups () are used in metal-catalyzed reactions. The target compound’s pyrrolidinone could serve as a directing group in synthesis, though its primary design likely prioritizes bioactivity .
Data Table: Key Comparisons
Biological Activity
3-Methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 425.5 g/mol
- IUPAC Name : this compound
The presence of methoxy groups and a pyrrolidinone moiety is significant as these features can influence biological activity, including binding affinity and selectivity towards various biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives with similar structural motifs have shown IC values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating potent antiproliferative activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK293 | 5.3 |
Antioxidant Activity
Compounds with methoxy substitutions have also been evaluated for their antioxidant properties. The antioxidative activity was assessed using multiple assays, showing that certain derivatives possess significant antioxidant capabilities compared to standard compounds like Butylated Hydroxytoluene (BHT) .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been noted to interact with various cellular pathways:
- Inhibition of Protein Targets : Some derivatives act as inhibitors of heat shock proteins (Hsp90), which play crucial roles in cancer cell survival and proliferation .
- Modulation of Enzyme Activity : The presence of the pyrrolidinone moiety suggests potential interactions with enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds:
- Study on Antiproliferative Effects : A study demonstrated that methoxy-substituted benzimidazole derivatives exhibited strong antiproliferative activity against several cancer cell lines, with one compound showing an IC of 4.4 µM against MCF-7 cells .
- Antioxidative Properties : Research indicated that certain methoxy-substituted compounds significantly reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
